2-((2-Chlorobenzyl)thio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
2-((2-Chlorobenzyl)thio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core. Key structural elements include:
- A 2-chlorobenzylthio substituent at position 2, contributing steric bulk and electron-withdrawing effects.
- A carboxamide group at position 6, enabling hydrogen-bonding interactions critical for biological activity.
This compound belongs to a class of molecules investigated for their antimicrobial, antitumor, or receptor-modulating properties, though specific biological data for this derivative remain unreported in the provided evidence .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5OS/c1-13(2)15-8-10-16(11-9-15)20-19(21(25)30)14(3)26-22-27-23(28-29(20)22)31-12-17-6-4-5-7-18(17)24/h4-11,13,20H,12H2,1-3H3,(H2,25,30)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIDVRCDCSJOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC=C(C=C4)C(C)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-Chlorobenzyl)thio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its medicinal potential and mechanisms of action supported by various research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a triazole ring fused to a pyrimidine moiety, which is further substituted with a chlorobenzyl group and an isopropylphenyl group. The presence of these functional groups contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of triazolo-pyrimidines can inhibit the growth of various bacteria and fungi. For instance, compounds with similar structures have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus through disc diffusion methods .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has shown significant suppressive activity against human lung carcinoma (A549) and breast carcinoma (MCF-7) cells. The mechanism involves inducing apoptosis and inhibiting key signaling pathways such as ERK1/2 .
- Antiviral Activity : Preliminary studies suggest that certain derivatives may disrupt protein-protein interactions crucial for viral replication, indicating potential as antiviral agents.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : Research indicates that the compound can induce cell cycle arrest in cancer cells, particularly at the G1/S transition phase. This effect is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs).
- Apoptosis Induction : Activation of caspases (caspase 3, 8, and 9) has been observed in treated cancer cells, leading to programmed cell death. This is critical for the therapeutic efficacy against malignancies .
- Inhibition of Kinase Activity : The compound appears to inhibit kinase activity involved in cell proliferation and survival pathways. This is evidenced by Western blotting analyses showing decreased phosphorylation of key proteins in treated cells .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Case Study 1 : A derivative similar to the studied compound was tested against the MCF-7 breast cancer cell line. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, showcasing enhanced anticancer activity .
- Case Study 2 : In a study assessing antimicrobial properties, triazolo-pyrimidine derivatives were tested against various pathogens. The results demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those observed for conventional antibiotics .
Data Summary Table
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Synthesis: The benzylthio group (Compound 1) yields higher synthesis efficiency (80%) compared to dimethylamino substituents (Compound 16, 33%) . The electron-withdrawing 2-chlorobenzylthio group in the target compound may further influence reactivity, though yield data are unavailable. Carboxamide vs.
Physical Properties :
- Lipophilicity : The 4-isopropylphenyl group (target compound) increases hydrophobicity compared to 4-isopropoxyphenyl (Compound 10), which may affect solubility and bioavailability .
- Melting Points : Triazolo[1,5-a]pyrimidines with rigid substituents (e.g., Compound 38, m.p. 157°C) exhibit higher melting points, suggesting stronger intermolecular interactions .
Biological Activity :
- Antibacterial Activity : Benzylthio derivatives (e.g., Compound 1) show activity against Enterococcus faecium, but the 2-chlorobenzylthio variant’s efficacy remains untested .
- Receptor Binding : The cyclohexylcarboxamide group in Compound 38 enhances CB2 receptor affinity, highlighting the role of carboxamide substituents in modulating activity .
Spectral and Analytical Comparison
NMR Signatures :
IR Spectroscopy :
- Carboxamide C=O stretches typically appear near 1680–1700 cm⁻¹, while nitrile groups (e.g., in ) absorb at ~2220 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
